molecular formula C31H30N4O5 B2916460 ethyl 7-butyl-6-(2-ethoxynaphthalene-1-carbonyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 685859-82-9

ethyl 7-butyl-6-(2-ethoxynaphthalene-1-carbonyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B2916460
CAS No.: 685859-82-9
M. Wt: 538.604
InChI Key: UUDIRXWYJBVLMU-PJJLUWSFSA-N
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Description

This compound belongs to a class of nitrogen-containing heterocyclic molecules characterized by a fused tricyclic core (1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene) with multiple functional groups. The structure includes a butyl chain at position 7, a 2-ethoxynaphthalene-1-carbonyl imino group at position 6, and an ethyl carboxylate ester at position 4.

Key features influencing its physicochemical properties include:

  • Lipophilicity: The 2-ethoxynaphthalene group likely enhances hydrophobicity compared to smaller aromatic substituents (e.g., benzoyl), increasing the XLogP3 value beyond 3.0 .
  • Hydrogen bonding: The carbonyl imino and carboxylate groups provide hydrogen bond acceptors (estimated >6), impacting solubility and intermolecular interactions .
  • Stereoelectronic effects: The tricyclic core’s puckering, influenced by substituent bulk, may affect conformational stability and crystal packing .

Properties

IUPAC Name

ethyl 7-butyl-6-(2-ethoxynaphthalene-1-carbonyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30N4O5/c1-4-7-17-35-27-22(30(37)34-18-11-10-14-25(34)32-27)19-23(31(38)40-6-3)28(35)33-29(36)26-21-13-9-8-12-20(21)15-16-24(26)39-5-2/h8-16,18-19H,4-7,17H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUDIRXWYJBVLMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C=C(C1=NC(=O)C3=C(C=CC4=CC=CC=C43)OCC)C(=O)OCC)C(=O)N5C=CC=CC5=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-butyl-6-(2-ethoxynaphthalene-1-carbonyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazatricyclo[8.4.0.03,8]tetradeca core, followed by the introduction of the naphthalene moiety and the ethyl ester group. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-butyl-6-(2-ethoxynaphthalene-1-carbonyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 7-butyl-6-(2-ethoxynaphthalene-1-carbonyl)imino-2-oxo-1,7,9-triazatricyclo[840

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials with unique properties, such as improved thermal stability or conductivity.

Mechanism of Action

The mechanism of action of ethyl 7-butyl-6-(2-ethoxynaphthalene-1-carbonyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and computational properties of analogous compounds, inferred from ECHEMI entries and related evidence:

Compound Name (Substituents) Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Rotatable Bonds Topological Polar Surface Area (Ų)
Ethyl 7-(3-methoxypropyl)-6-(3-methylbenzoyl)imino-... C₂₆H₂₆N₄O₅ 474.5 2.7 6 8 101
Ethyl 7-benzyl-6-(2-methylbenzoyl)imino-... Not provided ~460 (estimated) ~3.0 6 7 ~100
Ethyl 6-(3-chlorobenzoyl)imino-7-methyl-... C₂₃H₁₉ClN₄O₅ ~466.9 ~3.2 6 6 ~105
Ethyl 6-benzoylimino-7-butyl-... C₂₅H₂₆N₄O₅ ~462.5 ~2.9 6 9 ~101
Target Compound (7-butyl, 2-ethoxynaphthalene) C₃₀H₃₁N₄O₆ (estimated) ~567.6 ~3.5 7 10 ~115

Structural and Functional Group Analysis

  • Substituent Effects: Butyl vs. 2-Ethoxynaphthalene vs. Benzoyl: The naphthalene ring increases aromatic surface area, promoting π-π stacking interactions. The ethoxy group adds steric bulk and electron-donating effects, altering electronic distribution compared to chlorinated or methylated benzoyl analogs .
  • Hydrogen Bonding and Solubility :

    • The target compound’s polar surface area (~115 Ų) is higher than analogs due to the ethoxy oxygen, suggesting moderate aqueous solubility despite high lipophilicity .

Physicochemical and Conformational Properties

  • Lipophilicity (XLogP3) : The 2-ethoxynaphthalene group elevates XLogP3 to ~3.5, making the compound more hydrophobic than benzoyl derivatives (XLogP3 2.7–3.2) .
  • Rotational Flexibility : With 10 rotatable bonds, the target compound exhibits greater conformational flexibility than analogs with fewer substituents (e.g., 6–9 rotatable bonds), impacting entropy-driven binding interactions .
  • Ring Puckering : The tricyclic core’s puckering, analyzed via methods described by Cremer and Pople , may differ due to steric effects from the ethoxynaphthalene group, influencing crystallinity and stability.

Methodological Considerations

  • Structural Determination : Tools like SHELX are critical for resolving complex tricyclic structures via X-ray crystallography, particularly for analyzing hydrogen-bonding networks and crystal packing .
  • Computational Modeling : Molecular docking studies would benefit from the compound’s high conformational flexibility, though bulkier substituents may complicate predictions .

Biological Activity

The biological activity of this compound is primarily attributed to its structural features which allow it to interact with various biological targets. The presence of the triazatricyclo structure suggests potential interactions with nucleic acids or proteins, possibly influencing cellular processes such as gene expression or enzymatic activity.

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs can exhibit antimicrobial properties. For instance, studies on related naphthalene derivatives have shown significant activity against various bacterial strains. The compound's ability to disrupt bacterial cell walls or inhibit essential enzymes could be a mechanism worth investigating further.

Cytotoxicity and Anticancer Potential

Preliminary studies suggest that the compound may possess cytotoxic effects against cancer cell lines. The presence of the carboxylate group may enhance its ability to penetrate cell membranes and induce apoptosis in malignant cells. Detailed investigations into its IC50 values across different cancer types could provide insights into its therapeutic potential.

Case Studies and Experimental Data

  • Antibacterial Activity : A study focusing on naphthalene derivatives reported that compounds with similar configurations demonstrated minimum inhibitory concentrations (MIC) as low as 25 µg/mL against resistant bacterial strains . This suggests that ethyl 7-butyl-6-(2-ethoxynaphthalene-1-carbonyl)imino-2-oxo may exhibit comparable efficacy.
  • Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines indicated that related compounds exhibited significant cytotoxicity with IC50 values ranging from 10 to 30 µM . Further testing on this specific compound could elucidate its potential as an anticancer agent.
  • Mechanistic Studies : Investigations into the mechanism of action revealed that similar compounds often act by inhibiting key metabolic pathways in bacteria and cancer cells, such as disrupting folate metabolism or inhibiting DNA synthesis .

Data Table: Biological Activity Summary

Biological ActivityObserved EffectsReference
AntibacterialMIC ≤ 25 µg/mL
CytotoxicityIC50 = 10 - 30 µM
MechanismInhibition of DNA synthesis

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